4-(ジフルオロメトキシ)-2,5-ジメチルアニリン

説明

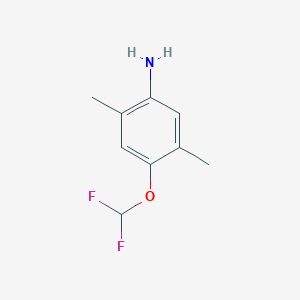

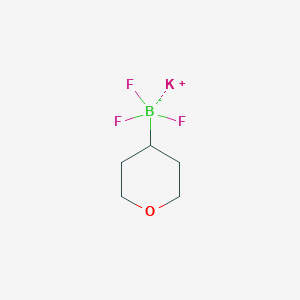

4-(Difluoromethoxy)-2,5-dimethylaniline is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Difluoromethoxy)-2,5-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-2,5-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

肺線維症研究

4-(ジフルオロメトキシ)-2,5-ジメチルアニリン: は、肺線維症に対する潜在的な効果について研究されています。 具体的には、その誘導体である3-シクロプロピルメトキシ-4-(ジフルオロメトキシ)安息香酸 (DGM) は、 in vitro で TGF-β1 誘導上皮間葉転換 (EMT) を阻害し、 in vivo でブレオマイシン誘導肺線維症を阻害することが示されています 。これは、この化合物が特発性肺線維症 (IPF) を軽減するための治療標的を探求するために使用できることを示唆しています。

抗線維化メカニズム解明

同じ誘導体である DGM は、分子レベルで抗線維化メカニズムを理解する上で役立っています。 α-SMA、ビメンチン、コラーゲン I などのタンパク質の発現を阻害し、E-カドヘリンの発現を増加させることが観察されています 。これは、4-(ジフルオロメトキシ)-2,5-ジメチルアニリン 誘導体が線維化プロセスを調節できる可能性のある経路を示しています。

上皮間葉転換 (EMT) 研究

研究では、DGM を使用して、肺線維症の病因において重要な因子である EMT プロセスを研究しています。 DGM は、Smad2/3 のリン酸化レベルを阻害することにより、EMT が線維症および EMT が関与する可能性のある他の疾患において果たす役割を解明するための貴重なツールを提供します .

作用機序

Target of Action

The primary target of 4-(Difluoromethoxy)-2,5-dimethylaniline is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

4-(Difluoromethoxy)-2,5-dimethylaniline interacts with its targets by inhibiting the TGF-β1-induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .

Biochemical Pathways

The TGF-β1 pathway is the main biochemical pathway affected by 4-(Difluoromethoxy)-2,5-dimethylaniline . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Result of Action

The action of 4-(Difluoromethoxy)-2,5-dimethylaniline results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin .

生化学分析

Biochemical Properties

4-(Difluoromethoxy)-2,5-dimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of 4-(Difluoromethoxy)-2,5-dimethylaniline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 4-(Difluoromethoxy)-2,5-dimethylaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(Difluoromethoxy)-2,5-dimethylaniline in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of 4-(Difluoromethoxy)-2,5-dimethylaniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-(Difluoromethoxy)-2,5-dimethylaniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the metabolic balance within cells .

Transport and Distribution

The transport and distribution of 4-(Difluoromethoxy)-2,5-dimethylaniline within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence its accumulation and activity within cells .

Subcellular Localization

The subcellular localization of 4-(Difluoromethoxy)-2,5-dimethylaniline is essential for its function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biological effects .

特性

IUPAC Name |

4-(difluoromethoxy)-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-5-4-8(13-9(10)11)6(2)3-7(5)12/h3-4,9H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYFTYYHWSCXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(F)F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)

![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)